molecular formula C9H12BrNO B1525556 5-Bromo-2-ethoxy-3-methylaniline CAS No. 1381944-55-3

5-Bromo-2-ethoxy-3-methylaniline

Cat. No.: B1525556
CAS No.: 1381944-55-3
M. Wt: 230.1 g/mol
InChI Key: SSICKDVKFUSOGF-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methylaniline (CAS RN: 1381944-55-3) is a substituted aniline derivative with a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 2. Its molecular formula is C₉H₁₂BrNO, and it has a molecular weight of 242.10 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic ring and functional group diversity.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICKDVKFUSOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716794
Record name 5-Bromo-2-ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-55-3
Record name 5-Bromo-2-ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

5-Bromo-2-ethoxy-3-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-ethoxy-3-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Notes
This compound Br, OEt, Me at positions 5,2,3 C₉H₁₂BrNO 242.10 1381944-55-3 Discontinued; ethoxy enhances lipophilicity
5-Bromo-2-methoxy-3-methylaniline Br, OMe, Me at 5,2,3 C₈H₁₀BrNO 228.08 [N/A] Methoxy reduces steric bulk vs. ethoxy
3-Bromo-2-ethoxy-5-fluoroaniline Br, OEt, F at 3,2,5 C₈H₉BrFNO 234.07 1096354-40-3 Fluorine increases electronegativity
2-Bromo-4-methoxy-5-methylaniline Br, OMe, Me at 2,4,5 C₈H₁₀BrNO 228.08 328400-86-8 Methoxy at position 4 alters electronic effects
2-Bromo-5-methylaniline Br, Me at 2,5 C₇H₈BrN 186.04 53078-85-6 Simpler structure; lower molecular weight

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy Groups : The ethoxy group in this compound increases lipophilicity compared to methoxy analogs (e.g., 5-bromo-2-methoxy-3-methylaniline), enhancing membrane permeability in biological systems. However, the larger ethoxy group may introduce steric hindrance in reactions .
  • Halogen Influence: Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions.

Research Findings and Challenges

  • Synthesis: While specific protocols for this compound are scarce, related compounds (e.g., 5-bromo-2-iodoaniline derivatives) are synthesized via Sonogashira coupling or halogenation, as seen in and .
  • Stability Issues : The ethoxy group’s susceptibility to oxidation might limit the compound’s shelf life compared to methoxy or methyl-substituted analogs.
  • Commercial Availability : The discontinuation of this compound () highlights a reliance on custom synthesis, whereas analogs like 3-bromo-2-ethoxy-5-fluoroaniline remain available for high-throughput applications .

Biological Activity

5-Bromo-2-ethoxy-3-methylaniline is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.12 g/mol
  • CAS Number : 1226072-60-1

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity which is crucial for various metabolic processes in microorganisms and potentially in cancer cells.
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways, which can lead to altered gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF7 (Breast)15.4
HCT116 (Colon)10.2
A549 (Lung)12.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Zhang et al. evaluated the antimicrobial effects of various substituted anilines, including this compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that its bromine substitution enhances its antibacterial properties.
  • Anticancer Research : In a comparative study published in MDPI, the compound was tested against established anticancer drugs. It showed comparable or superior efficacy against several cancer lines, particularly in inducing apoptosis through modulation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and a favorable distribution within biological systems:

  • Absorption : The compound is readily absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, yielding metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxy-3-methylaniline
Reactant of Route 2
5-Bromo-2-ethoxy-3-methylaniline

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